molecular formula C11H7F2NO B6414084 6-(2,6-Difluorophenyl)pyridin-3-ol CAS No. 1261894-82-9

6-(2,6-Difluorophenyl)pyridin-3-ol

Cat. No.: B6414084
CAS No.: 1261894-82-9
M. Wt: 207.18 g/mol
InChI Key: MQYCUARJOUBTAI-UHFFFAOYSA-N
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Description

6-(2,6-Difluorophenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3 and a 2,6-difluorophenyl substituent at position 6.

Properties

IUPAC Name

6-(2,6-difluorophenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-8-2-1-3-9(13)11(8)10-5-4-7(15)6-14-10/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYCUARJOUBTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692521
Record name 6-(2,6-Difluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-82-9
Record name 6-(2,6-Difluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Difluorophenyl)pyridin-3-ol typically involves the reaction of 2,6-difluorobenzaldehyde with pyridine-3-ol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Difluorophenyl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2,6-Difluorophenyl)pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,6-Difluorophenyl)pyridin-3-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Pyridine Derivatives with Fluorinated Aryl Groups

  • 6-Chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine (): This compound substitutes position 6 with a chlorine atom and position 3 with fluorine, while incorporating an aryl amino group.
  • 3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol () :
    The hydroxyl group here is part of a propargyl alcohol side chain rather than directly attached to the pyridine ring. This structural difference may alter metabolic stability and steric interactions .

Carboxylic Acid Derivatives ()

  • 6-(2,6-Difluorophenyl)picolinic acid: Similar to the above but lacks the fluorine at position 3, demonstrating how minor substituent changes modulate electronic properties and reactivity .

Fluorine Substitution Patterns

The 2,6-difluorophenyl group in the target compound is a common motif in pharmaceuticals and agrochemicals due to fluorine’s ability to enhance metabolic stability and lipophilicity. Comparisons include:

  • MCHR1 Antagonists (): Compounds like FE@SNAP feature 3,4-difluorophenyl groups, where fluorine atoms occupy adjacent positions.
  • Flumetsulam () :
    A triazolo-pyrimidine sulfonamide pesticide with a 2,6-difluorophenyl group, highlighting fluorine’s role in enhancing pesticidal activity through improved membrane permeability .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Pyridine Positions) Functional Groups Key Applications/Properties References
6-(2,6-Difluorophenyl)pyridin-3-ol 6: 2,6-difluorophenyl; 3: -OH Hydroxyl, Difluorophenyl Building block (discontinued)
6-Chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine 6: Cl; 3: F; 2: aryl amino Chlorine, Fluorine, Amino Synthetic intermediate
6-(2,6-Difluorophenyl)-3-fluoropicolinic acid 6: 2,6-difluorophenyl; 3: F; 2: COOH Carboxylic acid, Fluorine Pharmaceutical intermediate
FE@SNAP (MCHR1 antagonist) 3,4-difluorophenyl; pyrimidine core Fluoroethyl, Carboxylate ester Anti-obesity candidate
Flumetsulam 2,6-difluorophenyl; triazolo-pyrimidine Sulfonamide, Triazole Herbicide

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